

# A Comparative Guide to PKC Isoform Inhibition: Go 6976 vs. Gö 6983

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## Compound of Interest

Compound Name: Go 7874

Cat. No.: B10773938

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This guide provides a detailed comparison of two widely used protein kinase C (PKC) inhibitors, Go 6976 and Gö 6983. It is intended for researchers, scientists, and drug development professionals seeking to select the appropriate inhibitor for their experimental needs based on isoform selectivity and potency.

## Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of numerous cellular processes, including cell growth, differentiation, apoptosis, and signal transduction.<sup>[1][2]</sup> The PKC family is divided into three subfamilies based on their structure and activation requirements:

- Conventional PKCs (cPKCs):  $\alpha$ ,  $\beta$ I,  $\beta$ II, and  $\gamma$  isoforms, which are dependent on both  $\text{Ca}^{2+}$  and diacylglycerol (DAG) for activation.
- Novel PKCs (nPKCs):  $\delta$ ,  $\epsilon$ ,  $\eta$ , and  $\theta$  isoforms, which are  $\text{Ca}^{2+}$ -independent but require DAG.
- Atypical PKCs (aPKCs):  $\zeta$  and  $\iota/\lambda$  isoforms, which are independent of both  $\text{Ca}^{2+}$  and DAG.

Go 6976 and Gö 6983 are both potent, ATP-competitive, indolocarbazole-based inhibitors of PKC, but they exhibit distinct selectivity profiles across the various isoforms. Go 6976 is recognized for its selective inhibition of conventional,  $\text{Ca}^{2+}$ -dependent PKC isoforms, whereas Gö 6983 acts as a broad-spectrum PKC inhibitor, targeting conventional, novel, and to a lesser

extent, atypical isoforms.[1][3] Their differential activity makes them valuable tools for dissecting the roles of specific PKC subfamilies in cellular signaling.

## Data Presentation: Inhibitory Activity (IC<sub>50</sub>)

The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values for Go 6976 and Gö 6983 against a range of PKC isoforms and other kinases. These values highlight the differential selectivity of the two compounds.

Target Isoform	Go 6976 IC <sub>50</sub> (nM)	Gö 6983 IC <sub>50</sub> (nM)	Isoform Subfamily
PKCα	2.3 - 7.9[4][5]	7[6]	Conventional
PKCβ1	6.2[1][4][5]	7[6]	Conventional
PKCγ	> 3000 (low affinity)[3]	6[6]	Conventional
PKCδ	> 3000[1]	10[6]	Novel
PKCε	> 3000[1]	N/A	Novel
PKCζ	> 3000[1]	60[6]	Atypical
PKCμ (PKD1)	20[5][7]	20,000[6][8]	-

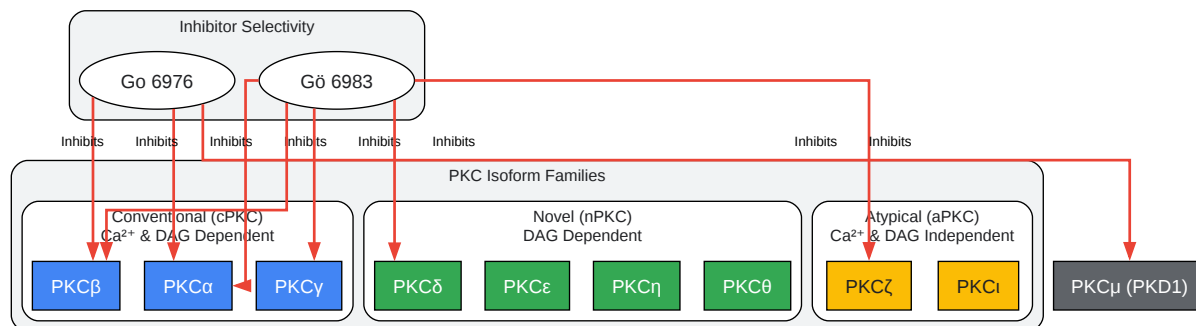
N/A: Data not consistently available in cited literature.

### Summary of Selectivity:

- Go 6976 is highly selective for conventional PKC isoforms (PKCα, PKCβ1) and PKCμ (also known as PKD1).[4][5][7] It shows minimal to no activity against novel and atypical isoforms at similar concentrations.[1]
- Gö 6983 is a pan-PKC inhibitor, effectively targeting conventional (α, β, γ) and novel (δ) isoforms with high potency.[6] It also inhibits the atypical isoform PKCζ, though with a higher IC<sub>50</sub> value. Notably, it is a very poor inhibitor of PKCμ, making it a useful tool to differentiate PKCμ activity from that of other PKC isoforms.[6][7]

## Mandatory Visualizations

The following diagrams illustrate the PKC signaling family and a typical workflow for kinase inhibition assays.



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Caption: PKC isoform families and the primary targets of Go 6976 and Gö 6983.



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